Methyl 2-chloroquinoxaline-6-carboxylate Methyl 2-chloroquinoxaline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 2090584-49-7
VCID: VC6546759
InChI: InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-9(11)13-7/h2-5H,1H3
SMILES: COC(=O)C1=CC2=NC=C(N=C2C=C1)Cl
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63

Methyl 2-chloroquinoxaline-6-carboxylate

CAS No.: 2090584-49-7

Cat. No.: VC6546759

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63

* For research use only. Not for human or veterinary use.

Methyl 2-chloroquinoxaline-6-carboxylate - 2090584-49-7

CAS No. 2090584-49-7
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63
IUPAC Name methyl 2-chloroquinoxaline-6-carboxylate
Standard InChI InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-9(11)13-7/h2-5H,1H3
Standard InChI Key COSQOHSOVULKHW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=NC=C(N=C2C=C1)Cl

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

Methyl 2-chloroquinoxaline-6-carboxylate belongs to the quinoxaline family, a class of nitrogen-containing heterocycles known for their bioactivity. The compound’s structure integrates a chlorine atom at the 2-position and a methyl carboxylate group at the 6-position of the quinoxaline ring (Figure 1) . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC10H7ClN2O2\text{C}_{10}\text{H}_{7}\text{ClN}_{2}\text{O}_{2}
Molecular Weight222.63 g/mol
CAS Number2090584-49-7
Purity (Commercial)≥98%
Storage Conditions2–8°C in inert atmosphere

The chlorine atom enhances electrophilic reactivity, while the ester group provides a site for further functionalization, making the compound a versatile scaffold for derivatization .

Synthesis and Manufacturing

Classical Synthetic Routes

The synthesis of quinoxalines typically involves condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds. For methyl 2-chloroquinoxaline-6-carboxylate, a two-step strategy is hypothesized:

  • Chlorination: Introduction of chlorine at the 2-position via electrophilic aromatic substitution using reagents like SOCl2\text{SOCl}_{2} or Cl2\text{Cl}_{2} under controlled conditions .

  • Esterification: Reaction of the resulting chlorinated quinoxaline-6-carboxylic acid with methanol in the presence of a catalyst (e.g., H2SO4\text{H}_{2}\text{SO}_{4}) to form the methyl ester .

Modern and Green Synthesis

Recent advances emphasize efficiency and sustainability. For example, transition-metal-catalyzed C–H activation enables direct functionalization of quinoxaline cores, reducing step count and waste . A proposed green pathway involves:

Quinoxaline-6-carboxylic acid+MeOHBiocatalystMethyl quinoxaline-6-carboxylateCl2Methyl 2-chloroquinoxaline-6-carboxylate\text{Quinoxaline-6-carboxylic acid} + \text{MeOH} \xrightarrow{\text{Biocatalyst}} \text{Methyl quinoxaline-6-carboxylate} \xrightarrow{\text{Cl}_2} \text{Methyl 2-chloroquinoxaline-6-carboxylate}

Such methods align with industrial trends toward environmentally benign processes .

Future Research Directions

Biological Screening

Priority areas include:

  • Kinase Inhibition Assays: Evaluate activity against CK2, EGFR, and VEGFR2 .

  • Antimicrobial Testing: Screen against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) .

Synthetic Optimization

  • Catalyst Development: Explore photocatalysts for visible-light-mediated chlorination .

  • Continuous Flow Synthesis: Enhance yield and scalability via microreactor technology .

Computational Modeling

Machine learning models could predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, accelerating drug development pipelines .

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